2',5'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a biphenyl structure, with a carboxylic acid functional group at the 3-position. Its unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylates.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinones, carboxylates.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Difluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
- 2’,5’-Difluoro-4’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid
- 2’,5’-Difluoro-4’-chloro-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both fluorine atoms and a trifluoromethoxy group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity. The trifluoromethoxy group, in particular, is known for its ability to improve metabolic stability and bioavailability in drug molecules.
This detailed overview provides a comprehensive understanding of 2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O3/c15-9-1-2-12(16)11(6-9)7-3-8(13(20)21)5-10(4-7)22-14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENAODFHKXQIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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